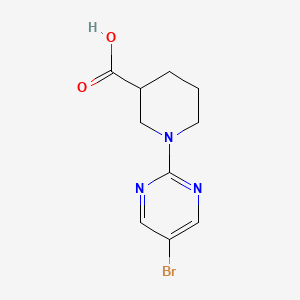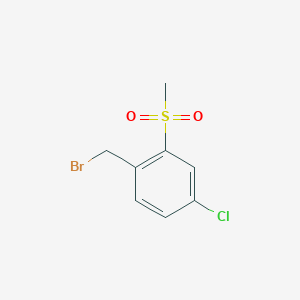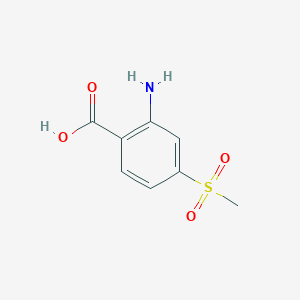
4-Bromo-3-phenylpyridine
Overview
Description
4-Bromo-3-phenylpyridine (4-Br-3-Pyr) is an organic compound belonging to the class of heterocyclic aromatic compounds. It is a colorless solid that is soluble in organic solvents. 4-Br-3-Pyr has been extensively studied due to its numerous applications in the fields of organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Synthesis and Structural Analysis
- 4-Bromo-3-phenylpyridine is used in synthesizing copper(II) and oxido-vanadium(IV) complexes, which are characterized by their unique structural and thermal properties (Takjoo et al., 2013).
Cross-Coupling in Luminescent Compounds
- It plays a role in Suzuki cross-coupling methodology for the in-situ elaboration of bromo-functionalized bis-terpyridyl iridium(III) complexes, contributing to their luminescent properties (Leslie et al., 2004).
Photophysical Properties and Redox Behavior
- This compound derivatives are utilized in creating cyclometalated complexes of iridium(III) with functionalized 2,2‘-bipyridines, exhibiting significant luminescence and redox characteristics (Neve et al., 1999).
Reactions with Potassium Amide
- The compound demonstrates unique reactions when combined with potassium amide in liquid ammonia, leading to novel chemical structures (Streef et al., 1985).
Biomedical Applications
- In the biomedical field, a chiral BODIPY-based fluorescent compound incorporating this compound shows promising antibacterial and antioxidant properties, indicating its potential in medical research (Alnoman et al., 2019).
Cross-Coupling with Heteroaromatic Halides
- The compound is involved in the Pd(0)-catalyzed cross-coupling of pyridylmagnesium chlorides with iodobenzene or iodothiophene, essential for the synthesis of various phenyl- and thienylpyridines (Bonnet et al., 2002).
Fluorescent Chemosensors
- This compound-based complexes are used in the development of fluorescent chemosensors for heavy metal ions, demonstrating its importance in environmental and analytical chemistry (Padilla-Tosta et al., 2001).
Safety and Hazards
The safety information for 4-Bromo-3-phenylpyridine includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with the p38α mitogen-activated protein (map) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
It’s worth noting that the p38α map kinase, a potential target, is involved in the release of pro-inflammatory cytokines like tumor necrosis factor-α (tnf-α) and interleukin-1β . Inhibition of this kinase has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Biochemical Pathways
The p38α map kinase pathway, potentially influenced by this compound, plays a crucial role in cellular processes and the pathogenesis of various diseases, including neurodegenerative diseases like parkinson’s disease, alzheimer’s disease, and multiple sclerosis .
Result of Action
Related compounds have been shown to inhibit the p38α map kinase, thereby potentially modulating the release of pro-inflammatory cytokines .
properties
IUPAC Name |
4-bromo-3-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQXGXWAGCCGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376593 | |
| Record name | 4-bromo-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
440112-20-9 | |
| Record name | 4-Bromo-3-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=440112-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)







![N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1271992.png)
